1-Benzyl-3-cyanoindazole

Description

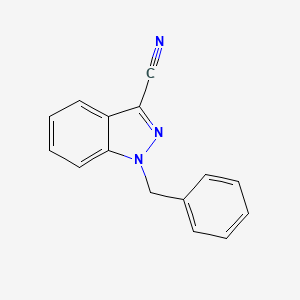

Structure

3D Structure

Properties

Molecular Formula |

C15H11N3 |

|---|---|

Molecular Weight |

233.27 g/mol |

IUPAC Name |

1-benzylindazole-3-carbonitrile |

InChI |

InChI=1S/C15H11N3/c16-10-14-13-8-4-5-9-15(13)18(17-14)11-12-6-2-1-3-7-12/h1-9H,11H2 |

InChI Key |

OKFRSYIVANDTSU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyl 3 Cyanoindazole and Its Analogues

De Novo Synthesis Strategies for the Indazole Core with Cyano and Benzyl (B1604629) Substituents

De novo synthesis provides a flexible approach to construct the 1-benzyl-3-cyanoindazole scaffold, allowing for the strategic introduction of the key benzyl and cyano groups at different stages of the synthetic sequence. This typically involves the formation of the bicyclic indazole ring system, followed by or concurrent with the installation of the required substituents at the N-1 and C-3 positions.

Cyclization Reactions for Indazole Ring Formation

The construction of the indazole core is the foundational step in the synthesis of this compound. A variety of cyclization strategies have been developed, often leveraging transition-metal catalysis to facilitate the key bond-forming steps under mild conditions.

Palladium-catalyzed intramolecular amination reactions are a prominent method for indazole synthesis. researchgate.net For instance, N-aryl-N-(2-bromobenzyl)hydrazines can undergo intramolecular C-N bond formation in the presence of a palladium catalyst to yield N-arylindazoles. A related one-pot synthesis involves the reaction of 2-bromobenzaldehydes with arylhydrazines. Another powerful approach involves the transition-metal-catalyzed C–H activation and annulation sequence, which offers an efficient tool for constructing functionalized indazole derivatives. nih.gov Rhodium and copper salts, for example, have been used to catalyze the transformation of azobenzene (B91143) substrates into indazole derivatives. nih.gov

Intramolecular Ullmann-type reactions represent another effective strategy. A scalable, three-step approach to a substituted 1-methyl-1H-indazole was developed starting from a trisubstituted benzene (B151609) derivative. thieme-connect.com This process involved ortho-directed lithiation, formation of a hydrazone, and a final copper-catalyzed intramolecular Ullmann reaction to furnish the desired indazole ring. thieme-connect.com These methods, while not directly producing this compound, establish the core ring system onto which the necessary functional groups can be installed.

Table 1: Selected Cyclization Strategies for Indazole Ring Synthesis

| Starting Material Type | Catalyst/Reagent | Key Transformation | Reference |

|---|---|---|---|

| N-Aryl-N-(2-bromobenzyl)hydrazines | Palladium Catalyst | Intramolecular Amination | |

| Azobenzene Substrates | Rh(III) Catalyst / Copper Acetate | C-H Activation/Annulation | nih.gov |

| Substituted Hydrazones | Copper Catalyst | Intramolecular Ullmann Reaction | thieme-connect.com |

| 2-Methoxy-6-benzyloxy acetophenone (B1666503) hydrazone | Polyphosphoric Acid (PPA) | Intramolecular Cyclization | researchgate.net |

N-Alkylation with Benzyl Moieties at the N-1 Position

The final key structural element of this compound is the benzyl group at the N-1 position. This is typically introduced via an N-alkylation reaction on a 3-cyanoindazole precursor. The indazole nitrogen is nucleophilic and readily reacts with electrophilic benzylating agents.

The most common method for N-alkylation involves treating the 3-cyanoindazole with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. mdpi.commdpi.com The base, typically an inorganic carbonate (e.g., K₂CO₃) or a hydroxide (B78521) (e.g., NaOH), deprotonates the indazole N-H, generating a more nucleophilic indazolide anion that subsequently displaces the halide from the benzylating agent. mdpi.comresearchgate.net The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). mdpi.comresearchgate.net

Alternative, greener approaches have also been explored. For instance, direct N-alkylation of amines can be achieved using alkyl halides in an aqueous medium with a mild base like sodium bicarbonate, which could be applicable to indazoles. researchgate.net Another sustainable method is the "borrowing hydrogen" mechanism, where alcohols like benzyl alcohol serve as the alkylating agents, catalyzed by transition metals such as nickel. researchgate.net This process generates water as the only byproduct but often requires higher temperatures. researchgate.net

It is important to note that N-alkylation of indazoles can potentially yield a mixture of N-1 and N-2 isomers. The regioselectivity of the reaction can be influenced by factors such as the nature of the substituent at the C-3 position, the choice of base, solvent, and reaction temperature. For 3-substituted indazoles, alkylation often favors the N-1 position, but careful optimization of reaction conditions is necessary to ensure the desired regiochemical outcome.

Table 3: Common Conditions for N-Benzylation of N-Heterocycles

| Benzylating Agent | Base | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Benzyl Bromide | K₂CO₃ | Acetonitrile / DMF | Standard Sₙ2 conditions | mdpi.com |

| Benzyl Halide | NaHCO₃ | Water | Aqueous, green conditions | researchgate.net |

| Benzyl Alcohol | Ni/SiO₂-Al₂O₃, K₂CO₃ | Neat | "Borrowing Hydrogen" mechanism | researchgate.net |

| Benzyl Bromide | NaOH | DMF | Strong base conditions | mdpi.com |

Regioselective N-1 Alkylation Techniques

The direct alkylation of the 1H-indazole scaffold often presents a challenge as it can lead to a mixture of N-1 and N-2 substituted products. beilstein-journals.orgnih.govresearchgate.net Achieving high regioselectivity for the desired N-1 isomer is crucial for efficient synthesis. Research has shown that the choice of base and solvent system is paramount in directing the alkylation to the N-1 position.

One of the most effective methods for achieving high N-1 regioselectivity is the use of sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). beilstein-journals.orgnih.gov This system has proven to be highly selective for a variety of C-3 substituted indazoles. For instance, studies on fourteen different C-3 substituted indazoles demonstrated that using NaH in THF with an alkyl bromide resulted in greater than 99% N-1 regioselectivity for substrates with 3-carboxymethyl, 3-tert-butyl, and 3-carboxamide groups. beilstein-journals.orgnih.gov The proposed mechanism for this high selectivity involves the coordination of the sodium cation with the N-2 nitrogen and an electron-rich atom in the C-3 substituent, sterically hindering attack at N-2 and directing the alkylating agent to the N-1 position. beilstein-journals.org

Thermodynamic control can also be exploited to favor the N-1 isomer, which is typically the more thermodynamically stable product. While many kinetic conditions produce mixtures, reaction setups that allow for equilibration can favor the N-1 substituted indazole.

Below is a summary of techniques that have been successfully employed for regioselective N-1 alkylation of indazole systems.

| Technique | Reagents & Conditions | Selectivity (N-1:N-2) | Key Features |

| Hydride Base | NaH, Benzyl Bromide, THF | >99:1 | Excellent selectivity for electron-deficient indazoles; relies on cation coordination. beilstein-journals.orgnih.gov |

| Carbonate Bases | K₂CO₃ or Cs₂CO₃, Benzyl Bromide, DMF/MeCN | ~2:1 to 3:1 | Moderate selectivity, commonly used but often results in mixtures requiring purification. beilstein-journals.orgnih.gov |

| Mitsunobu Reaction | DEAD, PPh₃, Benzyl Alcohol, THF | 1:2.5 (Favors N-2) | Generally favors the kinetically controlled N-2 product. |

Influence of Reaction Conditions on Regioselectivity

The regiochemical outcome of indazole alkylation is a delicate balance of several factors, including the choice of base, solvent, temperature, and the electronic and steric nature of both the indazole ring substituents and the alkylating agent.

Base and Solvent Effects: The combination of a strong, non-nucleophilic base like sodium hydride with a coordinating solvent like THF is highly effective for N-1 selectivity. beilstein-journals.orgnih.gov In contrast, using carbonate bases such as K₂CO₃ or Cs₂CO₃ in polar aprotic solvents like DMF or acetonitrile often leads to mixtures of N-1 and N-2 isomers, with the N-1 product typically being major but with modest selectivity (N-1:N-2 ratios of 1.6:1 to 2.8:1). beilstein-journals.orgnih.gov Solvent choice can also reverse selectivity; for some heterocyclic systems, switching from THF to DMSO has been observed to change the major product from the N-2 to the N-1 isomer.

Substituent Effects: The electronic properties of substituents on the indazole ring play a critical role. Electron-withdrawing groups, particularly at the C-3 position (like a cyano or ester group), enhance the acidity of the N-1 proton and favor N-1 alkylation under conditions like NaH/THF. beilstein-journals.org Conversely, substituents at the C-7 position, such as -NO₂ or -CO₂Me, have been shown to confer excellent N-2 regioselectivity (≥96%). beilstein-journals.orgnih.gov

The table below illustrates the impact of different reaction conditions on the regioselectivity of indazole N-alkylation.

| Condition Varied | System 1 | N-1:N-2 Ratio 1 | System 2 | N-1:N-2 Ratio 2 |

| Base | NaH in THF | >99:1 beilstein-journals.orgnih.gov | Cs₂CO₃ in DMF | 1.9:1 beilstein-journals.org |

| Solvent | Cs₂CO₃ in DMF | 1.9:1 beilstein-journals.org | Cs₂CO₃ in DMSO | 1.6:1 beilstein-journals.org |

| C-3 Substituent | 3-COMe (NaH/THF) | >99:1 beilstein-journals.orgnih.gov | 3-H (NaH/THF) | Variable, less selective |

| C-7 Substituent | 7-H (NaH/THF) | High N-1 selectivity | 7-NO₂ (NaH/THF) | 4:96 (Favors N-2) beilstein-journals.orgnih.gov |

Functionalization of Pre-existing Indazole Scaffolds

A convergent approach to this compound involves first synthesizing a 1-benzyl-3-haloindazole intermediate, followed by the introduction of the cyano group at the C-3 position. This strategy allows for late-stage functionalization and is amenable to various synthetic techniques.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation at Position 3

Palladium-catalyzed cyanation is a powerful and widely used method for forming aryl nitriles from aryl halides. bohrium.comnih.govrsc.org This transformation can be applied to a 1-benzyl-3-bromo or 1-benzyl-3-iodoindazole intermediate to install the C-3 cyano group. The reaction typically involves a Pd(0) catalyst, a suitable phosphine (B1218219) ligand, and a cyanide source.

A significant challenge in these reactions is catalyst deactivation by the cyanide ion, which can poison the palladium catalyst. nih.gov To overcome this, various cyanide sources and catalyst systems have been developed. Zinc cyanide (Zn(CN)₂) is a popular choice as it is less toxic and its use can be more reproducible than alkali metal cyanides. bohrium.com More recently, potassium ferrocyanide (K₄[Fe(CN)₆]) has emerged as a non-toxic and environmentally benign cyanide source. researchgate.net

The choice of palladium precursor and ligand is critical for an efficient reaction. Palladacycle precatalysts have been shown to be highly effective, generating the active catalytic species in situ and preventing poisoning that can occur during the activation of simpler sources like Pd(OAc)₂. nih.gov

| Catalyst System | Cyanide Source | Solvent/Temp | Key Features |

| Pd₂(dba)₃ / dppf | Zn(CN)₂ | DMF, 120 °C | Standard conditions, widely used for aryl halides. |

| Palladacycle / Ligand | K₄[Fe(CN)₆] | DMAc, 100 °C | Uses a non-toxic cyanide source, efficient for heteroaryl chlorides. nih.gov |

| Pd(OAc)₂ / Xantphos | Zn(CN)₂ | DMAc, 85 °C | Effective for a range of (hetero)aryl bromides. |

| Buchwald Precatalyst | Zn(CN)₂ | H₂O/THF, rt-40 °C | Allows for very mild reaction temperatures. mit.edu |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for introducing a cyano group. This reaction requires an aromatic ring that is activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to a good leaving group (typically a halide).

In the context of synthesizing this compound, this strategy would involve the reaction of a 1-benzyl-3-haloindazole, further substituted with an EWG (such as a nitro group) on the benzene ring (e.g., at the 5- or 7-position), with a cyanide salt like potassium cyanide. The reaction is typically carried out in a polar aprotic solvent such as DMSO or DMF. fishersci.co.uk The electron-withdrawing group is necessary to stabilize the negative charge of the intermediate Meisenheimer complex, facilitating the displacement of the halide by the cyanide nucleophile. While SNAr is a fundamental reaction, its application for the cyanation of unactivated 3-haloindazoles is not favorable. The presence of a strongly activating group on the indazole core is a prerequisite for this method to be efficient. nih.gov

Flow Chemistry Applications in Indazole Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, offering significant advantages in terms of safety, scalability, and reproducibility over traditional batch methods. acs.orgresearchgate.net For the synthesis of indazoles, flow reactors allow for the use of high temperatures and pressures in a controlled manner, enabling rapid reaction optimization and production. acs.org

Several strategies for indazole synthesis have been adapted to continuous-flow systems. One such method involves the reaction of o-fluorobenzaldehydes with carbazates or hydrazines at high temperatures. mdpi.com A solution of the starting materials is pumped through a heated reactor coil, allowing for precise control over residence time and temperature, leading to high yields of the indazole core structure. mdpi.com Another flow-based approach is the Cadogan reaction, which involves the reductive cyclization of nitroaromatic imines using triethyl phosphite (B83602) at elevated temperatures. mdpi.com

These flow methodologies are primarily used to construct the core indazole ring, which can then be subjected to subsequent functionalization (such as N-benzylation and C-3 cyanation) to yield the final target compound. The ability to safely and rapidly produce multigram quantities of the indazole scaffold on demand makes flow chemistry a valuable tool in this context. acs.orgresearchgate.net

| Flow Reaction | Starting Materials | Reactor/Conditions | Product | Advantages |

| Condensation | o-Fluorobenzaldehyde, tert-Butyl Carbazate | Stainless steel reactor, DMA, up to 250 °C | 1H-Indazole | General, one-step process. acs.org |

| Cadogan Reaction | Nitroaromatic Imine, Triethyl Phosphite | Coiled reactors in series, 150 °C | N-Aryl Indazole | High yields, avoids hazardous intermediates. mdpi.com |

| Three-Step Flow | o-Nitrobenzaldehyde, Amine, NaN₃ | Multi-reactor system | N-Aryl Indazole | Scalable to 200g, uses azide (B81097) generated in situ. mdpi.com |

Synthesis of Diverse this compound Derivatives and Analogues

The synthetic methodologies described provide a robust platform for generating a wide array of derivatives and analogues of this compound for structure-activity relationship (SAR) studies. jyoungpharm.org Diversity can be introduced at three main positions: the N-1 benzyl group, the C-3 position, and the benzene ring of the indazole core.

Variation of the N-1 Substituent : By employing the regioselective N-1 alkylation protocols, a library of compounds can be synthesized by reacting 3-cyano-1H-indazole with a variety of substituted benzyl bromides or other alkylating agents. This allows for the exploration of steric and electronic effects of the N-1 substituent on biological activity. researchgate.netnih.gov

Analogues at the C-3 Position : While the focus is on the 3-cyano group, the 1-benzyl-3-haloindazole intermediate is a versatile precursor. It can react with various nucleophiles or engage in other cross-coupling reactions (e.g., Sonogashira, Suzuki, Buchwald-Hartwig) to install a wide range of functional groups at the C-3 position, creating diverse analogues. google.com

Substitution on the Indazole Ring : Derivatives can be created by starting with appropriately substituted 1H-indazoles. For example, beginning with a 5-nitro-1H-indazole or a 6-bromo-1H-indazole allows for the introduction of functionality on the benzene portion of the scaffold. nih.gov These substituted indazoles can then be carried through the N-1 benzylation and C-3 cyanation sequences to produce the final, highly functionalized target molecules.

This systematic variation of substituents allows for a thorough investigation of the chemical space around the this compound core, facilitating the optimization of desired properties for applications in drug discovery and materials science.

Modifications on the Benzyl Moiety

The most direct method for introducing diversity to the benzyl moiety of this compound is through the N-alkylation of a pre-existing 1H-indazole-3-carbonitrile core with a variety of substituted benzyl halides. This reaction is a standard nucleophilic substitution where the deprotonated indazole nitrogen attacks the benzylic carbon of the benzyl halide.

The regioselectivity of the alkylation (N1 vs. N2) is a critical consideration in indazole chemistry. However, for 3-substituted indazoles, particularly those with electron-withdrawing groups like a cyano group, N1-alkylation is generally favored under standard basic conditions. The choice of base and solvent can further influence this selectivity, with combinations like sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K2CO3) in acetone (B3395972) or dimethylformamide (DMF) commonly employed to achieve high yields of the N1-benzyl isomer. nih.gov

By selecting appropriately substituted benzyl bromides or chlorides, a wide array of functional groups can be incorporated onto the benzyl ring. This includes, but is not limited to, electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, fluoro, nitro).

Table 1: Synthesis of 1-(Substituted-benzyl)-1H-indazole-3-carbonitrile Derivatives This table is illustrative, based on established N-alkylation reactions of indazoles.

| Entry | Indazole Precursor | Benzyl Halide | Base / Solvent | Product |

| 1 | 5-Chloro-1H-indazole-3-carbonitrile | Benzyl bromide | K2CO3 / Acetone | 1-Benzyl-5-chloro-1H-indazole-3-carbonitrile epo.org |

| 2 | 1H-Indazole-3-carbonitrile | 4-Methoxybenzyl chloride | NaH / DMF | 1-(4-Methoxybenzyl)-1H-indazole-3-carbonitrile |

| 3 | 1H-Indazole-3-carbonitrile | 4-Chlorobenzyl bromide | Cs2CO3 / DMF | 1-(4-Chlorobenzyl)-1H-indazole-3-carbonitrile |

| 4 | 1H-Indazole-3-carbonitrile | 4-Nitrobenzyl bromide | K2CO3 / CH3CN | 1-(4-Nitrobenzyl)-1H-indazole-3-carbonitrile |

A specific example is the synthesis of 1-benzyl-5-chloro-1H-indazole-3-carbonitrile, which was prepared by heating a mixture of 5-chloro-1H-indazole-3-carbonitrile, potassium carbonate, and benzyl bromide in acetone at 65°C for four hours, affording the product in an 80% yield. epo.org This reaction underscores the feasibility and efficiency of this modular approach to diversifying the benzyl group.

Derivatization of the Cyano Group for Downstream Transformations

The cyano group at the C3-position of the indazole ring is a versatile functional handle that can be converted into a variety of other chemical entities, significantly expanding the chemical space accessible from the this compound scaffold. Key transformations include conversion to imidazolines, hydrolysis to carboxylic acids, reduction to primary amines, and cycloaddition to form tetrazoles.

Conversion to Imidazolines: The nitrile functionality can react with diamines to form heterocyclic structures. For instance, 1-benzyl-5-chloro-1H-indazole-3-carbonitrile has been converted to 1-benzyl-5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole. epo.org This transformation is achieved by heating the nitrile with ethylenediamine (B42938) and phosphorus pentasulfide (P2S5) at 120°C, resulting in a 54% yield. epo.org This reaction provides a pathway to derivatives with altered basicity and potential for new biological interactions.

Hydrolysis to Carboxylic Acids: The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically with heating. youtube.com This two-step process first yields an intermediate amide, which is then further hydrolyzed to the corresponding carboxylic acid. This conversion from 1-benzyl-1H-indazole-3-carbonitrile to 1-benzyl-1H-indazole-3-carboxylic acid is a fundamental transformation, replacing the linear nitrile with a planar, acidic functional group capable of forming salts and participating in amide or ester coupling reactions.

Reduction to Amines: A powerful and complete reduction of the nitrile can be achieved using strong hydride reagents, most commonly lithium aluminum hydride (LiAlH4). masterorganicchemistry.comlibretexts.org This reaction converts the C≡N triple bond into a CH2-NH2 group, transforming this compound into (1-benzyl-1H-indazol-3-yl)methanamine. This introduces a flexible, basic, and nucleophilic aminomethyl substituent, which is a valuable pharmacophore for building more complex molecules.

Conversion to Tetrazoles: The [3+2] cycloaddition reaction between a nitrile and an azide source (commonly sodium azide, often with a catalyst or activating agent) is a widely used method for the synthesis of 5-substituted-1H-tetrazoles. beilstein-journals.org This "click" reaction can be applied to this compound to produce 1-benzyl-3-(1H-tetrazol-5-yl)-1H-indazole. The tetrazole ring is often employed in medicinal chemistry as a bioisostere for a carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic properties. beilstein-journals.org

Table 2: Representative Downstream Transformations of the 3-Cyano Group

| Starting Material | Reagents | Product Functional Group | Product Name |

| 1-Benzyl-5-chloro-1H-indazole-3-carbonitrile | Ethylenediamine, P2S5, heat | 2-Imidazoline | 1-Benzyl-5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole epo.org |

| 1-Benzyl-1H-indazole-3-carbonitrile | H3O+ or OH-, heat | Carboxylic Acid | 1-Benzyl-1H-indazole-3-carboxylic acid |

| 1-Benzyl-1H-indazole-3-carbonitrile | 1. LiAlH4, THF; 2. H2O | Primary Amine | (1-Benzyl-1H-indazol-3-yl)methanamine |

| 1-Benzyl-1H-indazole-3-carbonitrile | NaN3, NH4Cl (or ZnCl2), DMF, heat | Tetrazole | 1-Benzyl-3-(1H-tetrazol-5-yl)-1H-indazole |

Introduction of Additional Substituents on the Indazole Ring System

Introducing substituents onto the benzo portion of the indazole ring is a crucial strategy for modulating the molecule's properties. This can be accomplished either by starting the synthesis with an already substituted precursor or by direct functionalization of the indazole ring.

A common and effective approach involves beginning the synthetic sequence with a substituted aniline (B41778) or benzonitrile. For example, halogenated or nitrated indazoles can be prepared and subsequently N-benzylated.

Synthesis of Halogenated Analogues: Commercially available precursors like 5-chloro-1H-indazole-3-carbonitrile epo.org or 5-bromo-1H-indazol-3-amine nih.gov serve as excellent starting points. The synthesis of 5-bromo-1H-indazol-3-amine, for instance, can be achieved in high yield by refluxing 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine (B178648) hydrate (B1144303). nih.gov This substituted indazole can then be N-benzylated and, if necessary, the 3-amino group can be converted to the 3-cyano group via a Sandmeyer reaction.

Synthesis of Nitro-Substituted Analogues: The synthesis of 5-nitro-1H-indazole is well-established and can be performed via the diazotization of 2-amino-5-nitrotoluene followed by intramolecular cyclization. beilstein-journals.org Another route involves the reaction of 2-fluoro-5-nitrobenzaldehyde (B1301997) with hydrazine hydrate in DMF. nih.gov The resulting 5-nitro-1H-indazole can then be subjected to N-benzylation conditions to yield 1-benzyl-5-nitro-1H-indazole, which can be further functionalized at the C3 position to install the cyano group.

Table 3: Synthesis of Substituted Indazole Precursors

| Precursor | Starting Material(s) | Key Reagents | Reference(s) |

| 5-Chloro-1H-indazole-3-carbonitrile | 5-Chloro-1H-indazole | (Not specified) | epo.org |

| 5-Bromo-1H-indazol-3-amine | 5-Bromo-2-fluorobenzonitrile | Hydrazine hydrate | nih.gov |

| 5-Nitro-1H-indazole | 2-Amino-5-nitrotoluene | Sodium nitrite, Acetic acid | beilstein-journals.org |

| 5-Nitro-1H-indazole | 2-Fluoro-5-nitrobenzaldehyde | Hydrazine hydrate, DMF | nih.gov |

These substituted indazole cores provide a platform for the subsequent introduction of the N1-benzyl and C3-cyano groups, leading to a wide range of structurally diverse analogues of the parent compound.

Chemical Reactivity and Mechanistic Studies of 1 Benzyl 3 Cyanoindazole

Reactivity of the Cyano Group

The cyano (C≡N) group is a versatile functional moiety characterized by a polarized triple bond, with the nitrogen atom being more electronegative than the carbon. This polarization renders the carbon atom electrophilic, making it a prime target for nucleophilic attack.

Nucleophilic Additions to the Nitrile Functionality

The electrophilic carbon of the nitrile in 1-benzyl-3-cyanoindazole is susceptible to attack by a range of nucleophiles. These reactions typically involve the addition of the nucleophile across the carbon-nitrogen triple bond, leading to the formation of an intermediate imine anion, which can be subsequently protonated or undergo further reaction.

Strong nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. Similarly, hydride reagents can add to the nitrile, leading to reduction products.

| Nucleophile (Nu-) | Reagent Example | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Hydride (H-) | Lithium aluminum hydride (LiAlH4) | Imine anion | Primary amine |

| Carbanion (R-) | Grignard Reagent (e.g., CH3MgBr) | Imine anion | Ketone |

| Hydroxide (B78521) (OH-) | Sodium hydroxide (NaOH) | Imidic acid | Carboxamide / Carboxylic acid |

Hydrolysis and Reduction Pathways of the Cyano Group

The cyano group of this compound can undergo both hydrolysis and reduction under appropriate conditions, yielding important derivatives.

Hydrolysis: The hydrolysis of the nitrile can be catalyzed by either acid or base. The reaction proceeds in two main stages: initial conversion to a carboxamide intermediate (1-benzyl-1H-indazole-3-carboxamide), followed by further hydrolysis to the corresponding carboxylic acid (1-benzyl-1H-indazole-3-carboxylic acid).

Acid-catalyzed hydrolysis: The nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom for attack by water.

Base-catalyzed hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon, followed by protonation from the solvent.

Reduction: The cyano group can be completely reduced to a primary amine. A common and effective method for this transformation is the use of a strong reducing agent like lithium aluminum hydride (LiAlH4). The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, and upon acidic workup, yields 1-(1-benzyl-1H-indazol-3-yl)methanamine.

Transformations to Other Functional Groups (e.g., Amines, Amides, Carboxylic Acids)

The reactivity of the cyano group serves as a gateway for the synthesis of several other key functional groups at the C3 position of the indazole ring. These transformations are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies.

| Target Functional Group | Reaction Type | Typical Reagents | Product Name |

|---|---|---|---|

| Primary Amine (-CH2NH2) | Reduction | LiAlH4, H2/Raney Ni | 1-(1-Benzyl-1H-indazol-3-yl)methanamine |

| Amide (-CONH2) | Partial Hydrolysis | H2SO4 (conc.), H2O2/NaOH | 1-Benzyl-1H-indazole-3-carboxamide |

| Carboxylic Acid (-COOH) | Complete Hydrolysis | H3O+ (aq.), NaOH (aq.) then H3O+ | 1-Benzyl-1H-indazole-3-carboxylic acid |

Reactivity of the Indazole Core

The indazole ring is an aromatic heterocyclic system. Its reactivity in substitution reactions is influenced by the electron distribution within the ring and the nature of the substituents it carries.

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The indazole nucleus is generally considered electron-deficient compared to benzene (B151609), making it less reactive towards electrophiles. The presence of the electron-withdrawing 3-cyano group further deactivates the ring system.

Therefore, EAS reactions on this compound are expected to be challenging and require forcing conditions. When substitution does occur, it is predicted to happen on the fused benzene ring (the carbocyclic part) rather than the pyrazole (B372694) ring. The directing effect of the existing substituents must be considered:

The pyrazole moiety, particularly with the deactivating cyano group, strongly deactivates the entire ring system, especially positions 4 and 7.

The N-benzyl group is not directly attached to the carbocyclic ring, so its electronic influence is less direct.

Considering these factors, electrophilic attack is most likely to occur at the C5 position, which is furthest from the deactivating influence of the pyrazole ring and the cyano group. libretexts.orgunizin.org

| Reaction | Typical Reagents | Major Product (Predicted) |

|---|---|---|

| Nitration | HNO3 / H2SO4 | 1-Benzyl-3-cyano-5-nitro-1H-indazole |

| Halogenation | Br2 / FeBr3 | 1-Benzyl-5-bromo-3-cyano-1H-indazole |

| Sulfonation | SO3 / H2SO4 | 1-Benzyl-3-cyano-1H-indazole-5-sulfonic acid |

Nucleophilic Attack on the Indazole Ring

While the indazole ring is generally resistant to nucleophilic aromatic substitution (SNAr), the presence of the strong electron-withdrawing cyano group at the C3 position significantly alters this reactivity. This group makes the C3 carbon itself part of the nitrile functionality, but it also lowers the electron density of the entire pyrazole portion of the ring system.

This electron deficiency could potentially make the indazole core, particularly the pyrazole part, susceptible to attack by very strong nucleophiles. nih.gov However, direct nucleophilic displacement of a hydrogen atom is extremely rare and typically requires an oxidative medium or the presence of a good leaving group at the position of attack. More commonly, the C3 position's lack of nucleophilicity makes direct C3-alkylation or acylation difficult without prior activation or specialized catalytic systems. nih.gov Research into such reactions often involves umpolung strategies, where the normal reactivity of the indazole is inverted by converting it into an electrophilic species. nih.gov

Metalation and Subsequent Reactions

Metalation of N-protected indazoles is a crucial strategy for the introduction of various functional groups onto the indazole nucleus. While specific studies on the metalation of this compound are not extensively documented, the reactivity can be predicted based on the known behavior of similar N-benzylindazoles. The presence of the electron-withdrawing cyano group at the 3-position is expected to influence the regioselectivity of metalation.

Deprotonation of the indazole ring typically occurs at the C3 or C7 positions, depending on the directing group at N1 and the reaction conditions. The N-benzyl group itself does not exert a strong directing effect. However, the cyano group at C3 would likely preclude metalation at this position. Therefore, deprotonation with a strong base, such as an organolithium reagent (e.g., n-butyllithium or lithium diisopropylamide), is anticipated to occur at the C7 position. The resulting 7-lithio-1-benzyl-3-cyanoindazole intermediate could then be quenched with a variety of electrophiles to introduce substituents at the 7-position.

Table 1: Plausible Metalation and Subsequent Electrophilic Quench of this compound

| Reagent Sequence | Electrophile (E+) | Expected Product |

| 1. n-BuLi, THF, -78 °C | 2. E+ | 7-Substituted-1-benzyl-3-cyanoindazole |

| Dimethylformamide (DMF) | This compound-7-carbaldehyde | |

| Carbon dioxide (CO2) | This compound-7-carboxylic acid | |

| Alkyl halide (R-X) | 7-Alkyl-1-benzyl-3-cyanoindazole | |

| Ketone (R2C=O) | 7-(Hydroxyalkyl)-1-benzyl-3-cyanoindazole |

The use of Grignard reagents for the direct deprotonation of the indazole ring is less common due to their lower basicity compared to organolithium reagents. However, in the presence of a suitable activating agent, C-H magnesiation could potentially be achieved. Reactions involving Grignard reagents are more likely to proceed via addition to the cyano group under certain conditions, although this is generally less favorable with aryl nitriles unless activated.

Reactivity of the N-Benzyl Moiety

The N-benzyl group in this compound introduces specific reactivity pathways at the benzylic position and also serves as a protecting group that can be cleaved under various conditions.

The benzylic C-H bonds of the N-benzyl group are susceptible to oxidation and radical reactions. masterorganicchemistry.comorganic-chemistry.org Benzylic oxidation can lead to the formation of a carbonyl group, which would result in the formation of 1-benzoyl-3-cyanoindazole. This transformation can be achieved using a variety of oxidizing agents, including potassium permanganate (KMnO4) or chromium-based reagents. masterorganicchemistry.com Milder, more selective methods employing catalytic systems are also known for benzylic oxidations. organic-chemistry.orgresearchgate.netnih.gov

The N-benzyl group is a common protecting group for nitrogen-containing heterocycles and can be removed under various conditions. researchgate.net The choice of debenzylation method depends on the stability of the other functional groups in the molecule.

Hydrogenolysis: Catalytic hydrogenation is a widely used method for N-benzyl group cleavage. nih.govmdma.ch This typically involves reacting the substrate with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is generally clean and efficient, but it may not be suitable if other reducible functional groups are present.

Reductive Cleavage: Reductive cleavage using dissolving metals, such as sodium in liquid ammonia, can also effect debenzylation. nih.govresearchgate.net This method is potent but may lack selectivity in complex molecules.

Oxidative Cleavage: Oxidative methods can also be employed for the removal of the N-benzyl group. mdpi.com Reagents like ceric ammonium nitrate (CAN) or electrochemical oxidation can cleave the benzyl (B1604629) C-N bond. mdpi.com

Acid-catalyzed Cleavage: While less common for simple N-benzyl groups, strong acids can sometimes facilitate their removal, particularly if the benzyl group is substituted with electron-donating groups.

Table 2: Common Methods for N-Benzyl Group Cleavage

| Method | Reagents | Typical Conditions |

| Hydrogenolysis | H2, Pd/C | Methanol or Ethanol, room temperature to reflux |

| Reductive Cleavage | Na, liq. NH3 | -78 °C to -33 °C |

| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) | Acetonitrile (B52724)/Water, room temperature |

| Electrochemical Oxidation | - | Constant current, in the presence of a mediator |

Rearrangement Reactions and Diradical Processes Involving this compound

The indazole ring system can undergo a variety of rearrangement reactions, often initiated by thermal or photochemical stimuli. These reactions can lead to the formation of other heterocyclic systems.

The presence of the cyano group at the 3-position offers a handle for potential intramolecular cyclization reactions. For instance, if a suitable nucleophilic group were introduced at the 7-position of the indazole ring or on the benzyl group, it could potentially attack the electrophilic carbon of the cyano group, leading to the formation of a new fused ring system. While specific examples for this compound are not readily found, intramolecular cyclizations involving cyano groups are a known strategy for the synthesis of fused heterocycles. nih.govnih.govbeilstein-journals.org

Ring expansion and contraction reactions of indazoles, while not extensively studied for this compound itself, are known to occur under specific conditions, often involving nitrene or carbene intermediates.

The photochemical and thermal behavior of indazoles can be complex, often involving the cleavage of the N-N bond and subsequent rearrangements. The decomposition of diazo compounds, which can be related to intermediates in indazole chemistry, often involves radical or carbene intermediates. rsc.orgrsc.org

Upon irradiation with UV light, indazoles can undergo rearrangement to form benzimidazoles or other isomeric structures. The specific pathway is dependent on the substitution pattern and the wavelength of light used. Thermal decomposition can also lead to rearrangements or fragmentation of the indazole ring. The thermal rearrangement of aryl benzyl ethers is a known process, and analogous rearrangements involving the N-benzyl group of the indazole might be possible under high temperatures. rsc.org The decomposition of related heterocyclic compounds can proceed through diradical intermediates, which are highly reactive species that can lead to a variety of products through cyclization, abstraction, or fragmentation pathways.

While the specific photochemical and thermal decomposition pathways for this compound have not been elucidated in the available literature, it is plausible that such reactions would proceed through intermediates involving cleavage of the N-N bond or homolysis of the N-benzyl bond, leading to a complex mixture of products.

Advanced Spectroscopic Characterization of 1 Benzyl 3 Cyanoindazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of one- and two-dimensional NMR techniques, the precise connectivity and spatial arrangement of atoms within 1-benzyl-3-cyanoindazole can be determined.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) and indazole moieties. The chemical shifts of these protons are influenced by their local electronic environment, which is in turn affected by the aromatic rings and the electron-withdrawing cyano group.

The benzylic protons (N-CH₂) are expected to appear as a singlet in the range of 5.5-6.0 ppm. The protons of the phenyl ring of the benzyl group will likely resonate in the aromatic region, typically between 7.2 and 7.4 ppm. The four protons of the fused benzene (B151609) ring of the indazole core will also appear in the aromatic region, generally between 7.0 and 8.0 ppm, with their specific chemical shifts and coupling patterns being dependent on the electronic influence of the cyano group and the pyrazole (B372694) ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Benzylic CH₂ | 5.5 - 6.0 | Singlet |

| Phenyl H (ortho, meta, para) | 7.2 - 7.4 | Multiplet |

| Indazole H-4 | 7.8 - 8.0 | Doublet |

| Indazole H-5 | 7.2 - 7.4 | Triplet |

| Indazole H-6 | 7.4 - 7.6 | Triplet |

| Indazole H-7 | 7.6 - 7.8 | Doublet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides valuable information regarding the carbon framework of this compound. The electron-withdrawing nature of the cyano group is expected to have a significant deshielding effect on the C-3 carbon of the indazole ring, causing it to resonate at a lower field.

The benzylic carbon (N-CH₂) is anticipated to appear around 50-55 ppm. The carbons of the phenyl ring will resonate in the aromatic region, typically between 125 and 140 ppm. The carbons of the indazole ring will also appear in the aromatic region, with the exception of the C-3 carbon, which, being attached to the cyano group, will be shifted downfield. The quaternary carbon of the cyano group itself is expected to have a characteristic chemical shift in the range of 115-120 ppm. oregonstate.educompoundchem.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Benzylic CH₂ | 50 - 55 |

| Phenyl C (ortho, meta, para) | 125 - 130 |

| Phenyl C (ipso) | 135 - 140 |

| Indazole C-3 | 140 - 145 |

| Indazole C-3a | 120 - 125 |

| Indazole C-4 | 120 - 125 |

| Indazole C-5 | 125 - 130 |

| Indazole C-6 | 120 - 125 |

| Indazole C-7 | 110 - 115 |

| Indazole C-7a | 140 - 145 |

| Cyano C | 115 - 120 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the indazole ring (H-4, H-5, H-6, H-7) and within the benzyl group's phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. emerypharma.com It would be used to definitively assign the carbon signals for each protonated carbon in the molecule by linking the assigned proton resonances to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is crucial for identifying the connectivity of quaternary carbons and for linking the benzyl group to the indazole ring. For instance, a correlation between the benzylic protons and the C-7a and C-3a carbons of the indazole ring would confirm the N-1 substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule based on their characteristic vibrational frequencies.

The cyano (C≡N) group in this compound is expected to exhibit a sharp and intense absorption band in the IR spectrum. The stretching vibration of the C≡N triple bond typically occurs in the range of 2200-2260 cm⁻¹. researchgate.net The exact position of this band can be influenced by the electronic effects of the indazole ring to which it is attached.

The indazole ring system gives rise to a series of characteristic vibrations. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic and fused benzene rings will produce a set of bands in the 1450-1620 cm⁻¹ region. Since the compound is a 1-substituted indazole, there will be no N-H stretching vibration, which would typically appear as a broad band in the 3200-3500 cm⁻¹ region for N-unsubstituted indazoles.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Cyano (C≡N) | Stretch | 2200 - 2260 |

| Aromatic C=C and C=N | Stretch | 1450 - 1620 |

| C-H Bending | Out-of-plane | 700 - 900 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining insight into its structure through the analysis of fragmentation patterns. For this compound, this analysis would confirm the compound's elemental composition and reveal the stability of its various structural components.

A standard electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M+) corresponding to the exact mass of the molecule. The fragmentation pattern would likely involve cleavage of the benzylic bond, given its relative weakness, leading to characteristic fragments.

Expected Fragmentation Data for this compound:

| Fragment Ion | Proposed Structure | Key Fragmentation Pathway |

| [M]+ | C15H11N3 | Molecular Ion |

| [M - H]+ | C15H10N3 | Loss of a hydrogen radical |

| [C8H6N3]+ | Cyanoindazole radical cation | Loss of benzyl radical (C7H7) |

| [C7H7]+ | Tropylium ion (benzyl cation) | Cleavage of the N-CH2 bond |

Note: This table is predictive and based on general principles of mass spectrometry, as specific experimental data for this compound is not available.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental formula of a compound by measuring its mass with very high accuracy. This technique would be essential to distinguish this compound from other potential isomers or compounds with the same nominal mass. The high mass accuracy allows for the calculation of the molecular formula, confirming the presence of the expected number of carbon, hydrogen, and nitrogen atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions associated with its aromatic systems—the indazole ring and the benzyl group. The conjugation between these systems would influence the position and intensity of the absorption maxima (λmax). The cyano group, being an electron-withdrawing group, would also impact the electronic structure and, consequently, the UV-Vis spectrum.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of structural information, including:

Bond lengths and angles: Confirming the geometry of the indazole and benzyl rings.

Torsional angles: Describing the orientation of the benzyl group relative to the indazole ring system.

Crystal packing: Revealing how the molecules arrange themselves in the solid state through intermolecular interactions like π-π stacking.

This data is invaluable for understanding the compound's structure-property relationships.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Value |

| Chemical Formula | C15H11N3 |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P21/c) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (ų) | V |

| Z (Molecules per unit cell) | (e.g., 4) |

Note: This table represents the type of data that would be obtained from an X-ray crystallographic study. The values are placeholders as no published crystal structure for this compound was found.

Computational Chemistry and Theoretical Investigations of 1 Benzyl 3 Cyanoindazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.govnih.gov It offers a balance between accuracy and computational cost, making it suitable for investigating systems like 1-Benzyl-3-cyanoindazole. DFT calculations can elucidate ground-state properties, molecular orbitals, and the distribution of electron density, which are fundamental to understanding the molecule's stability and reactivity. niscpr.res.in

Before calculating molecular properties, it is essential to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For flexible molecules like this compound, which possesses a rotatable benzyl (B1604629) group, this process involves identifying all possible stable conformations (conformers) and determining their relative energies. nih.gov

DFT methods, such as B3LYP combined with a basis set like 6-311G(d,p), are commonly used to perform geometry optimizations. nih.gov The analysis would typically reveal several low-energy conformers, with the global minimum energy conformer representing the most populated structure in the ground state. The relative orientation of the benzyl ring with respect to the indazole core is a key determinant of conformational energy.

Table 1: Hypothetical Optimized Geometric Parameters for the Global Minimum Conformer of this compound (Calculated at B3LYP/6-311G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N1-N2 (indazole) | 1.375 Å |

| N1-C7a (indazole) | 1.389 Å | |

| C3-C≡N (cyano) | 1.430 Å | |

| C≡N (cyano) | 1.158 Å | |

| N1-CH₂ (benzyl) | 1.472 Å | |

| CH₂-C (benzyl ring) | 1.515 Å | |

| Bond Angle | N2-N1-C7a | 111.5° |

| N1-C7a-C4 | 107.8° | |

| N2-C3-C≡N | 178.5° | |

| Dihedral Angle | C7a-N1-CH₂-C(benzyl) | 75.2° |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.govniscpr.res.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. niscpr.res.inmdpi.com

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the ground state. nih.gov In this compound, the HOMO is expected to be localized primarily on the electron-rich indazole ring system, while the LUMO may be distributed over the cyano group and the fused aromatic system, facilitating charge transfer interactions. niscpr.res.inmdpi.com From the HOMO and LUMO energies, various global reactivity descriptors can be calculated.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Symbol | Formula | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.25 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.85 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.40 |

| Ionization Potential | I | -EHOMO | 6.25 |

| Electron Affinity | A | -ELUMO | 1.85 |

| Chemical Hardness | η | (I - A) / 2 | 2.20 |

| Chemical Softness | S | 1 / (2η) | 0.227 |

| Electronegativity | χ | (I + A) / 2 | 4.05 |

| Electrophilicity Index | ω | χ² / (2η) | 3.73 |

DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states. Transition state analysis provides deep insights into reaction mechanisms by determining the energy barriers (activation energies) that must be overcome for a reaction to proceed.

For this compound, this analysis could be applied to investigate various hypothetical reaction pathways. For example, the hydrolysis of the cyano group to a carboxylic acid or an amide, or electrophilic substitution on the aromatic rings, could be modeled. By locating the transition state structure for a specific reaction step and calculating its energy relative to the reactants and products, chemists can predict the feasibility and kinetics of the reaction, guiding synthetic efforts.

DFT provides a reliable method for predicting spectroscopic properties, which is invaluable for structure verification. nrel.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently used within the DFT framework to calculate nuclear magnetic resonance (NMR) chemical shifts (δ). mdpi.com

Theoretical ¹H and ¹³C NMR spectra can be generated for a proposed structure. By comparing these calculated shifts with experimental data, the structural assignment can be confirmed. chemrxiv.org This is particularly useful for complex molecules or for distinguishing between isomers. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects or conformational dynamics not fully captured by the gas-phase calculation. mdpi.com

Table 3: Hypothetical Comparison of Experimental and DFT-Calculated NMR Chemical Shifts (ppm) for Selected Nuclei of this compound

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| ¹H NMR | ||

| H (benzyl CH₂) | 5.60 | 5.55 |

| H (indazole C7) | 7.85 | 7.79 |

| H (indazole C4) | 7.65 | 7.60 |

| ¹³C NMR | ||

| C (cyano C≡N) | 114.2 | 115.0 |

| C (indazole C3) | 120.5 | 121.1 |

| C (benzyl CH₂) | 51.8 | 52.5 |

| C (indazole C7a) | 141.3 | 140.8 |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While DFT calculations are excellent for static, ground-state properties, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational landscape and its interactions with the surrounding environment, such as solvent molecules. semanticscholar.orgresearchgate.net

For this compound, an MD simulation in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal the flexibility of the benzyl group and the stability of different conformers at a given temperature. researchgate.net Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. Furthermore, MD simulations can be used to study how the molecule interacts with other molecules, such as water, by analyzing hydrogen bonding patterns and solvation shells.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.comresearchgate.net This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov

Given that similar indazole and benzimidazole (B57391) scaffolds exhibit a range of biological activities, molecular docking could be used to explore the potential of this compound as an inhibitor of various enzymes. biointerfaceresearch.com A hypothetical docking study could involve placing the molecule into the active site of a target protein, such as a kinase or a demethylase. nih.gov The docking algorithm would then sample different binding poses and score them based on binding affinity, predicting the most favorable interaction mode. The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site.

Table 4: Hypothetical Molecular Docking Results of this compound against a Protein Kinase Target

| Parameter | Value/Description |

| Target Protein | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) |

| PDB ID | 2OH4 |

| Docking Score | -8.5 kcal/mol |

| Key Interacting Residues | |

| Hydrogen Bond | Cyano (N) with the backbone NH of Cys919 |

| Hydrophobic Interactions | Benzyl ring with Val848, Ala866, Leu1035 |

| π-π Stacking | Indazole ring with Phe1047 |

Binding Mode Prediction and Energetic Analysis

Understanding how a molecule like this compound interacts with a biological target is fundamental to predicting its efficacy. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a receptor.

In studies of structurally related indazole derivatives, molecular docking has been employed to identify key interactions within the active sites of various enzymes. For instance, research on indazole derivatives as inhibitors of hypoxia-inducible factor (HIF)-1α has revealed crucial binding modes. While specific studies on this compound are not available, the general principles of these investigations can be extrapolated. A docking study would typically involve placing the this compound molecule into the three-dimensional structure of a target protein. The software then calculates the most favorable binding poses based on a scoring function that estimates the binding energy.

Energetic analysis further refines these predictions. The binding free energy is a critical parameter that indicates the stability of the ligand-receptor complex. This can be calculated using methods like Linear Interaction Energy (LIE). These calculations decompose the binding energy into van der Waals and electrostatic components, providing a deeper understanding of the forces driving the interaction. For example, in a hypothetical binding scenario, the benzyl group of this compound might form hydrophobic interactions, while the cyano group could participate in hydrogen bonding or electrostatic interactions.

A representative energetic analysis for a related indazole derivative binding to a hypothetical active site is presented below:

| Interaction Type | Energy Contribution (kcal/mol) |

| van der Waals | -4.5 |

| Electrostatic | -3.2 |

| Total Binding Energy | -7.7 |

This table is illustrative and represents typical values that might be obtained from an energetic analysis of a similar compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ekb.eg This method is widely used to predict the activity of new chemical compounds without the need for their synthesis and testing. ekb.eg

For a class of compounds like indazole derivatives, a QSAR model would be developed by first calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). The biological activity of these compounds, determined experimentally, is then correlated with the calculated descriptors using statistical methods like multiple linear regression or partial least squares.

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), provides a more detailed understanding by analyzing the 3D fields around the molecules. jmaterenvironsci.commdpi.comesisresearch.org These models can generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would increase or decrease the biological activity. Such insights are invaluable for designing more potent analogs.

Below is an example of a data table that might be used in a QSAR study of indazole derivatives:

| Compound | logP | Molecular Weight | Dipole Moment | pIC50 |

| Derivative 1 | 2.5 | 250.3 | 3.1 | 6.8 |

| Derivative 2 | 2.8 | 264.3 | 3.5 | 7.2 |

| Derivative 3 | 2.2 | 242.2 | 2.9 | 6.5 |

This table is a hypothetical representation of data used in a QSAR study for a series of related compounds.

Application of Machine Learning in Computational Chemistry for Indazole Research

Machine learning (ML) is increasingly being integrated into computational chemistry to accelerate the discovery of new molecules with desired properties. researchgate.netresearchgate.netarxiv.org In the context of indazole research, ML models can be trained on existing datasets of compounds to predict their biological activities, physicochemical properties, or even their synthetic accessibility.

One common application is the development of predictive models for biological activity. These models can be built using various algorithms, such as artificial neural networks (ANNs), support vector machines (SVMs), or random forests. researchgate.netresearchgate.netnih.gov For instance, an ANN model could be trained on a dataset of indazole derivatives with known inhibitory activity against a specific target. The model would learn the complex relationships between the molecular features (descriptors) of the indazoles and their activity. Once trained, the model could then be used to predict the activity of new, untested indazole compounds, including this compound. researchgate.netresearchgate.net

The performance of these ML models is evaluated using various metrics, with the correlation coefficient (R) and the root mean square error of prediction (RMSEP) being common indicators of a model's predictive power. researchgate.net

A summary of the performance of a hypothetical machine learning model for predicting the activity of imidazole (B134444) derivatives, a related class of compounds, is shown below:

| Dataset | Correlation Coefficient (R) | RMSEP |

| Training Set | 0.95 | 0.41 |

| Validation Set | 0.91 | 0.56 |

| Test Set | 0.88 | 0.53 |

This table illustrates the typical performance metrics of a machine learning model for activity prediction of a related class of compounds. researchgate.net

The use of machine learning in conjunction with computational chemistry provides a powerful toolkit for modern drug discovery, enabling the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis and experimental testing. arxiv.orgnih.gov

Biological Activity and Mechanistic Elucidation in Vitro and Preclinical Studies of 1 Benzyl 3 Cyanoindazole and Its Analogues

Anticancer Activity and Cellular Mechanisms

The indazole scaffold is a core component of several small molecule anti-cancer drugs. bohrium.com Analogues of 1-benzyl-3-cyanoindazole have been synthesized and evaluated, revealing potent anticancer properties that are mediated through various cellular mechanisms.

Inhibition of Cell Proliferation and Viability

Derivatives based on the 1-benzyl structural motif have shown significant growth-inhibitory properties across a range of tumor cell lines.

1-Benzyl-5-bromoindolin-2-one Analogues : A series of these compounds demonstrated notable anti-proliferative activity against human breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.comnih.govnih.gov The MCF-7 cell line appeared more sensitive to these compounds than the A-549 line. mdpi.com Specifically, derivatives 7c and 7d, which bear a 4-arylthiazole moiety, showed the most potent activity against MCF-7 cells, with IC₅₀ values of 7.17 ± 0.94 µM and 2.93 ± 0.47 µM, respectively. mdpi.comnih.govnih.gov

N6-benzyladenosine Analogues : In studies on colorectal cancer (CRC) cell lines, N6-benzyladenosine derivatives (compounds 2, 2a, and 2c) displayed a persistent antiproliferative effect on human CRC lines HCT116 and DLD-1. nih.govmdpi.com

Benzimidazole (B57391) Analogues : A benzimidazolium salt, 1-(2-Cyanobenzyl)-3-(4-Vinylbenzyl)-1H-Benzo[d]imidazol-3-ium Chloride, which shares the cyanobenzyl feature, showed an antiproliferative effect at low doses in HT-29 colon cancer cells. nih.gov

Table 1: Antiproliferative Activity of 1-Benzylindazole Analogues

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism for the anticancer activity of these compounds is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Cell Cycle Arrest : The 1-benzyl-5-bromoindolin-2-one derivative 7d was found to cause cell cycle arrest at the G2/M phase in MCF-7 cells. mdpi.comnih.gov It also significantly increased the population of cells in the sub-G1 phase, which is indicative of apoptosis. mdpi.comnih.gov Similarly, certain indazole derivatives have been shown to arrest HCT116 cells in the G2/M phase. nih.gov Benzimidazole derivatives, which are structurally related, have also been shown to effectively suppress cell cycle progression. mdpi.comnih.gov For instance, one benzimidazolium salt caused HT-29 colon cancer cells to accumulate in the G2/M phase, while DLD-1 cells accumulated in the S phase. nih.gov

Induction of Apoptosis : The pro-apoptotic effect of derivative 7d was further confirmed by its impact on key apoptotic markers. mdpi.com Treatment of MCF-7 cells with this compound led to an elevation in the levels of pro-apoptotic proteins such as Bax, caspase-3, and caspase-9, while decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov Benzyl (B1604629) isothiocyanate, a related compound, also induces apoptosis through caspase activation. nih.gov Likewise, a newly synthesized benzimidazolium salt demonstrated increased caspase activity and apoptosis in HT-29 cells. nih.gov Other indole- and benzimidazole-based compounds have also been confirmed to induce apoptosis in various cancer cell lines. mdpi.comsemanticscholar.orgnih.gov

Modulation of Molecular Targets (e.g., Kinases, VEGFR-2)

The anticancer effects of this compound analogues are often traced to their ability to inhibit specific molecular targets crucial for cancer progression, such as protein kinases.

VEGFR-2 Inhibition : Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth. mdpi.com Blocking VEGFR-2 signaling is a promising anti-cancer strategy. mdpi.com The 1-benzyl-5-bromoindolin-2-one derivatives 7c and 7d were evaluated for their VEGFR-2 inhibitory activity and showed potent effects, with IC₅₀ values of 0.728 µM and 0.503 µM, respectively. mdpi.comnih.govnih.gov The correlation between the cytotoxicity of these compounds and their VEGFR-2 inhibition suggests this is a primary mechanism of action. semanticscholar.org Various other heterocyclic scaffolds, including benzimidazoles, have been successfully designed as VEGFR-2 inhibitors. semanticscholar.orgresearchgate.netresearchgate.net

Other Kinase Inhibition : Beyond VEGFR-2, analogues have shown inhibitory activity against other kinases. For example, benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives exhibited significant inhibition of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in oncology. mdpi.comnih.govacs.org

Table 2: VEGFR-2 Inhibitory Activity

Effects on Tubulin Polymerization

Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. nih.gov

Inhibition of Tubulin Assembly : Several novel indazole and benzimidazole analogues have been designed as tubulin polymerization inhibitors. researchgate.net These agents typically bind to the colchicine (B1669291) site on tubulin, disrupting the formation of the mitotic spindle, which leads to G2/M cell cycle arrest and apoptosis. nih.govnih.gov One indazole derivative, compound 12b, showed potent inhibition of cancer cell growth with an average IC₅₀ value of 50 nM and was confirmed to bind directly to the colchicine site. researchgate.net Other indazole derivatives, 3c and 3f, also inhibited tubulin polymerization, disrupted microtubule networks, and induced apoptosis. nih.gov This mechanism allows such compounds to be effective even against cancer cells that have developed resistance to other microtubule-targeting agents like paclitaxel. researchgate.netnih.gov

Anti-inflammatory Properties and Associated Pathways

In addition to their anticancer effects, benzimidazole and indazole derivatives have well-documented anti-inflammatory properties. nih.govthieme-connect.de The substitution of a benzyl group at the 1-position of the benzimidazole ring has been shown to enhance anti-inflammatory action. nih.gov

Enzyme Inhibition (e.g., 5-lipoxygenase, PDE5, sGC)

The anti-inflammatory effects of these compounds are often mediated by the inhibition of key enzymes involved in inflammatory pathways.

5-Lipoxygenase (5-LOX) Inhibition : 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. nih.govnih.gov Inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases. nih.govnih.gov Various compounds, including those with redox activity, act as 5-LOX inhibitors by keeping the iron atom in the enzyme's active site in its reduced ferrous state. nih.gov

Modulation of the NO/sGC/cGMP Pathway : The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway is crucial for vasodilation and also plays a role in inflammation.

sGC Stimulators : The benzylindazole compound YC-1 was one of the first identified stimulators of soluble guanylate cyclase (sGC). sGC stimulators work independently of NO but also act in synergy with it to produce vasodilatory and anti-proliferative effects. The efficacy of phosphodiesterase type 5 (PDE5) inhibitors can decline when NO synthase activity is reduced; however, direct stimulation of sGC can restore the cardiovascular modulation by PDE5 inhibition.

PDE5 Inhibitors : Phosphodiesterase type 5 (PDE5) is an enzyme that degrades cGMP. By inhibiting PDE5, intracellular levels of cGMP increase, promoting smooth muscle relaxation and vasodilation. The anti-inflammatory activity of an analogue, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide, was found to be mediated through the NO/sGC pathway, as its effects were reversed by inhibitors of sGC and NO synthase.

Modulation of Inflammatory Mediators

Derivatives of the indazole scaffold have demonstrated significant potential in modulating key pathways of the inflammatory response. Studies have shown that these compounds can interfere with the production and action of pro-inflammatory cytokines and enzymes that are central to inflammation. nih.govresearchgate.net

Inhibition of Cyclooxygenase-2 (COX-2): In vitro assays have established that indazole and its derivatives can produce a concentration-dependent inhibition of the COX-2 enzyme. nih.gov For instance, 5-aminoindazole (B92378) was found to inhibit COX-2 with an IC50 value of 12.32 μM, while indazole and 6-nitroindazole (B21905) showed IC50 values of 23.42 μM and 19.22 μM, respectively. nih.gov

Inhibition of Pro-inflammatory Cytokines: The anti-inflammatory action of indazoles extends to the inhibition of crucial pro-inflammatory cytokines. A study demonstrated that indazole derivatives could inhibit Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in a concentration-dependent manner. nih.gov The IC50 values for IL-1β inhibition for indazole, 5-aminoindazole, and 6-nitroindazole were 120.59 μM, 220.46 μM, and 100.75 μM, respectively. nih.gov For TNF-α, indazole and 5-aminoindazole had IC50 values of 220.11 μM and 230.19 μM. nih.gov

Activity of Analogues: A notable analogue, 1-Benzyl-3-(2,3-dihydroxypropoxy)-indazole, known as benzidol, has been reported to possess marked anti-inflammatory properties, with activity comparable to that of phenylbutazone (B1037) and greater than that of benzydamine. nih.gov Furthermore, studies on 2,3-diphenyl-2H-indazole derivatives revealed direct inhibitory activity against human COX-2. mdpi.com

The collective evidence suggests that the anti-inflammatory effects of indazole derivatives are mediated, at least in part, through the suppression of COX-2 and key pro-inflammatory cytokines. nih.govresearchgate.net

Table 1: In Vitro Inhibitory Activity of Indazole Derivatives on Inflammatory Mediators

Data sourced from in vitro assays. mdpi.com

Other Pharmacological Activities Investigated

Beyond the activities previously detailed, the indazole scaffold is a versatile pharmacophore associated with numerous other biological effects. Comprehensive reviews of the indazole class of compounds frequently cite a broad spectrum of activities, including antitumor and anti-HIV properties. nih.govmdpi.comresearchgate.net

Several 1H-indazole derivatives have been synthesized and evaluated for their anticancer potential, showing inhibitory activity against various kinases implicated in tumor growth, such as Fibroblast Growth Factor Receptors (FGFRs) and Anaplastic Lymphoma Kinase (ALK). mdpi.com Copper(II) complexes incorporating 1-benzyl-1H-indazol-3-ol have also been investigated for their cytotoxicity against breast cancer cells. bohrium.comscribd.com Additionally, various indazole derivatives have shown promise as potential agents for treating neurodegenerative diseases and for male contraception. eurekaselect.com

Compound Names Mentioned

Compound Name This compound 1-Benzyl-3-(2,3-dihydroxypropoxy)-indazole 5-Aminoindazole 6-Nitroindazole Indazole Phenylbutazone Benzydamine Metronidazole 1-benzyl-1H-indazol-3-ol 2,3-diphenyl-2H-indazole

Other Pharmacological Activities Investigated

Antiplatelet Aggregation

Certain analogues of this compound have demonstrated significant antiplatelet activity, primarily through mechanisms involving the modulation of soluble guanylate cyclase (sGC) and phosphodiesterase (PDE) pathways, as well as antagonism of protease-activated receptors (PARs). A prominent example is the 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole known as YC-1. YC-1 exhibits potent antiplatelet effects by directly activating sGC, leading to an increase in cyclic guanosine monophosphate (cGMP) levels, and by inhibiting PDE5. nih.gov

Another avenue for achieving antiplatelet effects with this class of compounds is through the antagonism of PAR4. The compound ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) has been identified as a non-peptide PAR4 antagonist. nih.gov By blocking PAR4, YD-3 and its derivatives can inhibit platelet aggregation, ATP release, and P-selectin expression mediated by this receptor. nih.gov

Neuroprotective Potential

While direct studies on the neuroprotective effects of this compound are limited, research on structurally related indazole derivatives suggests a potential for this class of compounds in neuroprotection. For instance, furopyrazole derivatives of benzylindazole analogues have been shown to protect cultured cortical neurons from C2 ceramide-induced apoptosis. nih.gov Specifically, carbinol derivatives within this series demonstrated the most potent neuroprotective activity. nih.gov

Furthermore, a class of (5-(1-benzyl-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine analogues have been identified as neuroprotective voltage-dependent sodium channel modulators. acs.org These compounds have shown neuroprotective effects in hippocampal slices, comparable to the established neuroprotective agent sipatrigine. acs.org The mechanism of action for these analogues is believed to involve the blockade of the Nav1.6 sodium channel isoform. acs.org Additionally, some 5-substituted indazole derivatives have exhibited neuroprotective effects against Aβ-induced cell death in human neuroblastoma SH-SY5Y cells. researchgate.net

Enzyme Inhibition Beyond Inflammation and Cancer (e.g., eEF2 kinase)

The indazole scaffold is present in molecules that inhibit a variety of enzymes. While direct inhibition of eukaryotic elongation factor 2 kinase (eEF2K) by this compound has not been extensively reported, the broader class of benzyl-substituted heterocyclic compounds has been investigated for such activity. For example, 1-benzyl-3-cetyl-2-methylimidazolium iodide (NH125) was initially reported as an inhibitor of eEF2K. researchgate.netopenaccessjournals.com However, subsequent studies have indicated that NH125 may actually induce the phosphorylation of eEF2, questioning its mechanism as a direct eEF2K inhibitor in cancer cells. researchgate.netmdpi.com This highlights the complex nature of enzyme inhibition by such compounds and the need for careful mechanistic studies. The potential for this compound and its analogues to inhibit other kinases and enzymes remains an area for further investigation.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound analogues is significantly influenced by the nature and position of substituents on the indazole core and the benzyl moiety. The following sections detail the structure-activity relationships (SAR) that have been elucidated through various studies.

Impact of N-1 Benzyl Substituent Modifications

Modifications to the N-1 benzyl group have a profound impact on the biological activity of indazole derivatives. In studies of YC-1 analogues, the presence of the benzyl group at the N-1 position was found to be crucial for antiplatelet activity. researchgate.net Removal of the benzyl group leads to a significant reduction in activity, indicating the importance of an aromatic ring at this position for a broad spectrum of antiplatelet effects. researchgate.net